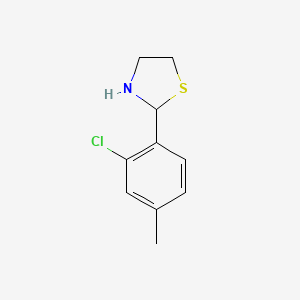

2-(2-Cloro-4-metilfenil)tiazolidina

Descripción general

Descripción

“2-(2-Chloro-4-methylphenyl)thiazolidine” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the treatment of CoFe2O4@SiO2 with APTES in refluxing toluene led to the synthesis of 1,3-thiazolidin-4-ones .Chemical Reactions Analysis

Thiazolidine derivatives have been found to react quickly with 1,2-aminothiols and aldehydes under physiological conditions, affording a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Se han sintetizado derivados de tiazolidina y se han evaluado sus actividades antibacterianas contra varios microorganismos, incluido el Staphylococcus aureus resistente a la meticilina (MRSA), Escherichia coli y Candida albicans. Los compuestos con un núcleo de tiazolidina han mostrado una potencia moderada contra estos microorganismos evaluados .

Actividad Antimicrobiana

Se ha explorado la síntesis de nuevos derivados de tiazolidina para la actividad antimicrobiana. Esto indica un espectro más amplio de aplicaciones antimicrobianas para compuestos con una estructura de tiazolidina .

Síntesis de tiazolo[3,2-a]pirimidinas

Las tiazolidinas se utilizan en la síntesis de tiazolo[3,2-a]pirimidinas, que son compuestos con una amplia gama de propiedades químicas y aplicaciones potenciales en química medicinal .

Direcciones Futuras

Thiazolidine derivatives have been the subject of extensive research, and current scientific literature reveals that these compounds have shown significant anticancer activities . This suggests that “2-(2-Chloro-4-methylphenyl)thiazolidine” and other thiazolidine derivatives may be useful in cancer therapy, highlighting the need for further exploration of these heterocyclic compounds as possible anticancer agents .

Mecanismo De Acción

Target of Action

2-(2-Chloro-4-methylphenyl)thiazolidine is a derivative of thiazolidin-4-one, a heterocyclic compound that has been extensively researched for its anticancer activities . Thiazolidin-4-one derivatives have been found to target both VEGFR-2 and EGFR tyrosine kinases , which play crucial roles in cell proliferation and survival, particularly in cancer cells.

Mode of Action

The mode of action of 2-(2-Chloro-4-methylphenyl)thiazolidine, like other thiazolidin-4-one derivatives, involves interaction with its targets, leading to changes in cellular processes. Thiazolidin-4-one derivatives exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Biochemical Pathways

The biochemical pathways affected by 2-(2-Chloro-4-methylphenyl)thiazolidine are likely to be those involved in cell proliferation and survival, given its targets. By inhibiting VEGFR-2 and EGFR tyrosine kinases, this compound can disrupt the signaling pathways that promote cell growth and division, potentially leading to the death of cancer cells .

Pharmacokinetics

Thiazolidin-4-one derivatives have been reported to have good pharmacokinetic activity , suggesting that 2-(2-Chloro-4-methylphenyl)thiazolidine may also have favorable ADME properties.

Result of Action

The result of 2-(2-Chloro-4-methylphenyl)thiazolidine’s action is likely to be the inhibition of cell proliferation and induction of cell death in cancer cells. This is due to its inhibition of VEGFR-2 and EGFR tyrosine kinases, which are key players in cell growth and survival .

Análisis Bioquímico

Biochemical Properties

2-(2-Chloro-4-methylphenyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, this compound can bind to microbial proteins, disrupting their function and leading to antimicrobial activity . The nature of these interactions often involves the formation of stable complexes, which can inhibit or activate the target biomolecules.

Cellular Effects

The effects of 2-(2-Chloro-4-methylphenyl)thiazolidine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating gene expression, this compound can alter cellular metabolism and promote apoptosis in cancer cells . Furthermore, it affects the production of reactive oxygen species (ROS), thereby impacting oxidative stress levels within cells .

Molecular Mechanism

At the molecular level, 2-(2-Chloro-4-methylphenyl)thiazolidine exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . This binding often results in the inhibition of enzyme activity, such as cyclooxygenase (COX) enzymes, which are key players in the inflammatory response . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, leading to altered cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Chloro-4-methylphenyl)thiazolidine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature .

Dosage Effects in Animal Models

The effects of 2-(2-Chloro-4-methylphenyl)thiazolidine vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antimicrobial activities without noticeable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-(2-Chloro-4-methylphenyl)thiazolidine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(2-Chloro-4-methylphenyl)thiazolidine is transported and distributed through various mechanisms. It can bind to plasma proteins, facilitating its transport in the bloodstream . Additionally, specific transporters on cell membranes can mediate its uptake into cells . Once inside the cells, the compound can accumulate in certain organelles, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 2-(2-Chloro-4-methylphenyl)thiazolidine plays a critical role in its function. It has been found to localize in the mitochondria, where it can impact mitochondrial function and energy production . Additionally, it can be targeted to the nucleus, where it influences gene expression and cell cycle regulation . Post-translational modifications and targeting signals are essential for directing this compound to specific cellular compartments.

Propiedades

IUPAC Name |

2-(2-chloro-4-methylphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS/c1-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-3,6,10,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKOKLWYPZKHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2NCCS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1481671.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481673.png)

![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481676.png)

![1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481679.png)

![1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481680.png)

![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481681.png)

![(1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1481684.png)

![1-(prop-2-yn-1-yl)-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481687.png)